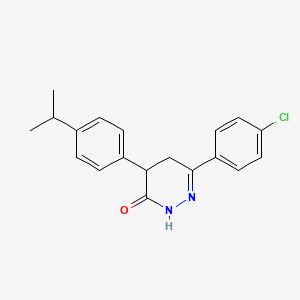

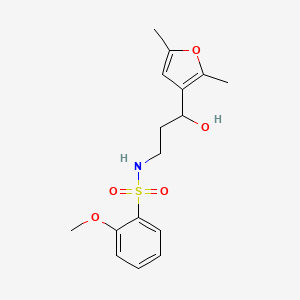

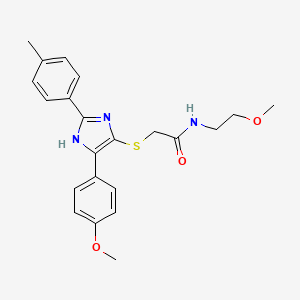

![molecular formula C18H14N6O2S3 B2505163 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392319-44-7](/img/structure/B2505163.png)

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives has been reported. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole is stirred at room temperature in dichloroethane (DCE) in the presence of triethylamine as a base for 48 hours. The reagent is isolated in 98% yield after column chromatography purification .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a naphthalene ring attached to a carboxamide group. This is further linked to a 1,3,4-thiadiazole ring via a sulfanyl group. Another 1,3,4-thiadiazole ring is attached to the first one via an amino-2-oxoethyl group .Scientific Research Applications

Antitumor and DNA Photocleavage Activities

Thiazole and thiadiazole derivatives, including naphthalene carboxamides, have been synthesized and evaluated for their antitumor properties and DNA photocleavage activities. Some of these compounds have shown promising results in terms of their cytotoxicity against cancer cell lines and their ability to photocleave DNA, indicating their potential as antitumor agents and tools for studying DNA interactions (Li, Yang, & Qian, 2005).

Antihypertensive α-Blocking Agents

Compounds containing thiazolyl and thiadiazolyl moieties have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These compounds have shown good activity and low toxicity, suggesting their use in the development of new treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticonvulsant Screening

β-Naphthalene incorporated thiazole-5-carboxamides and thiazole-5-ketones have been prepared and evaluated for their anticonvulsant activity. Some of these compounds demonstrated significant activity in seizure models, highlighting their potential for further development as anticonvulsant drugs (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019).

Dyeing Performance of Thiadiazole Derivatives

Thiadiazole derivatives have been synthesized and assessed for their application in dyeing nylon fabric, showing good performance. This research indicates the potential use of these compounds in the textile industry for dyeing purposes (Malik, Patel, Tailor, & Patel, 2018).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, like the one , have been reported to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S3/c1-10-21-22-16(28-10)19-14(25)9-27-18-24-23-17(29-18)20-15(26)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,22,25)(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDSIBJEXYZPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

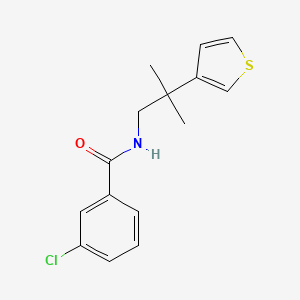

![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)

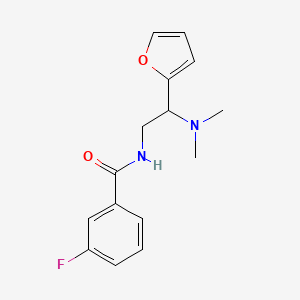

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)